The compound 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a complex organic molecule notable for its potential pharmacological applications. Its IUPAC name is 3-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione, and it has a molecular formula of with a molecular weight of approximately 372.43 g/mol . The compound is classified as a sulfonamide derivative, containing a thiadiazole ring, which is significant in medicinal chemistry for its diverse biological activities.
The synthesis of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves several steps:
These methods allow for the precise introduction of functional groups that enhance the compound's biological activity .
The structural representation of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole reveals several key features:
The compound's structure can be visualized using its SMILES notation: Cc1cc(F)ccc1S(=O)(=O)N1CCC(N2C(=O)CSC2=O)CC1
, which highlights the arrangement of atoms and functional groups.
The chemical reactivity of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole includes:
These reactions are crucial for modifying the compound to enhance its therapeutic profile or to create analogs for further study .
The mechanism of action of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is primarily linked to its interaction with specific enzymes or receptors in biological systems.
The physical properties of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole include:
Chemical properties include:
These properties are critical for determining the compound's handling requirements and potential applications in research.
The primary scientific applications of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole include:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7